Cas no 2092034-12-1 (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol)

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at the 1-position and a pyridin-3-yl moiety at the 3-position, along with a hydroxyl group at the 5-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its pyridine and pyrazole functionalities contribute to potential biological activity, particularly in ligand design for medicinal chemistry applications. The compound’s stability and synthetic versatility allow for further functionalization, enabling the development of targeted molecules. Its well-defined structure ensures reproducibility in research, supporting its use in drug discovery and material science.
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol structure
2092034-12-1 structure
Product name:1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
CAS No:2092034-12-1
MF:C11H13N3O
MW:203.240422010422
CID:5722982
PubChem ID:121214269

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • starbld0048279
    • 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
    • F2198-6273
    • AKOS026724773
    • 2092034-12-1
    • 1H-Pyrazol-5-ol, 1-(1-methylethyl)-3-(3-pyridinyl)-
    • Inchi: 1S/C11H13N3O/c1-8(2)14-11(15)6-10(13-14)9-4-3-5-12-7-9/h3-8,13H,1-2H3
    • InChI Key: RRVPROWGWVKQJT-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2C=NC=CC=2)NN1C(C)C

Computed Properties

  • Exact Mass: 203.105862047g/mol
  • Monoisotopic Mass: 203.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 45.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 386.9±32.0 °C at 760 mmHg
  • Flash Point: 187.8±25.1 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C
  • pka: 8.71±0.28(Predicted)

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol Security Information

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-6273-5g
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
2092034-12-1 95%+
5g
$1005.0 2023-09-06
TRC
I155651-1g
1-isopropyl-3-(pyridin-3-yl)-1h-pyrazol-5-ol
2092034-12-1
1g
$ 475.00 2022-06-04
Life Chemicals
F2198-6273-0.25g
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
2092034-12-1 95%+
0.25g
$302.0 2023-09-06
TRC
I155651-100mg
1-isopropyl-3-(pyridin-3-yl)-1h-pyrazol-5-ol
2092034-12-1
100mg
$ 95.00 2022-06-04
Life Chemicals
F2198-6273-1g
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
2092034-12-1 95%+
1g
$335.0 2023-09-06
TRC
I155651-500mg
1-isopropyl-3-(pyridin-3-yl)-1h-pyrazol-5-ol
2092034-12-1
500mg
$ 320.00 2022-06-04
Life Chemicals
F2198-6273-2.5g
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
2092034-12-1 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F2198-6273-0.5g
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
2092034-12-1 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F2198-6273-10g
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
2092034-12-1 95%+
10g
$1407.0 2023-09-06

Additional information on 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Introduction to 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol (CAS No. 2092034-12-1)

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol, identified by its CAS number 2092034-12-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of biological activities and therapeutic potential. The presence of an isopropyl group and a pyridin-3-yl substituent in its molecular structure contributes to its distinct chemical behavior and makes it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol consists of a pyrazole core linked to a pyridine moiety at the 3-position and an isopropyl group at the 1-position. This arrangement not only imparts specific electronic and steric properties but also opens up possibilities for diverse interactions with biological targets. The pyrazole ring is known for its ability to engage in hydrogen bonding, making it an attractive scaffold for designing molecules that can interact with proteins and enzymes in a highly specific manner.

In recent years, there has been growing interest in exploring the pharmacological properties of pyrazole derivatives, particularly those with appended aromatic rings such as pyridine. Studies have shown that such compounds can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The isopropyl group in 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol may play a crucial role in modulating the compound's solubility and bioavailability, which are critical factors for its potential therapeutic applications.

One of the most compelling aspects of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is its potential as a lead compound for drug development. Researchers have been particularly interested in its ability to interact with enzymes and receptors involved in various disease pathways. For instance, preliminary studies suggest that this compound may inhibit certain kinases, which are often overactive in cancer cells. Additionally, its interaction with other targets such as ion channels and G protein-coupled receptors (GPCRs) has been explored, indicating its versatility as a pharmacological tool.

The pyridine substituent at the 3-position of the pyrazole ring is another key feature that enhances the compound's biological relevance. Pyridine derivatives are well-documented for their role in medicinal chemistry due to their ability to form stable hydrogen bonds and participate in hydrophobic interactions. This makes 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol a suitable candidate for designing molecules that can effectively target biological macromolecules. Furthermore, the presence of both polar and nonpolar regions in its structure suggests that it can be optimized for better cell membrane penetration, which is essential for many therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol with high accuracy. These computational studies have provided valuable insights into how the compound interacts with biological targets at the molecular level. For example, molecular docking simulations have shown that this compound can bind to specific pockets on enzymes such as Janus kinases (JAKs), which are implicated in inflammatory diseases. Such findings highlight the potential of 1-isopropyl-3-(pyridin-3-y)-1H-pyrazol -5 -ol as a starting point for developing novel anti-inflammatory drugs.

In addition to its pharmacological potential, 1-isopropyl -3-(pyridin - 3 - yl) - 1 H - pyrazol - 5 - ol has also been studied for its chemical reactivity. The pyrazole ring can undergo various transformations, including nucleophilic substitutions and cyclizations, which allow chemists to modify its structure and explore new derivatives. These chemical modifications can be tailored to enhance specific biological activities or improve pharmacokinetic properties. The versatility of this compound makes it an attractive scaffold for medicinal chemists seeking to develop innovative therapeutic agents.

The synthesis of 1-isopropyl - 3 -(pyridin - 3 - yl) - 1 H - pyrazol - 5 - ol has been optimized through multiple synthetic routes, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the condensation of appropriate precursors under controlled conditions to form the pyrazole core, followed by functionalization with the isopropyl and pyridine groups. These synthetic strategies have been refined over time to ensure high efficiency and reproducibility, making it feasible to produce sufficient quantities of the compound for further research.

The importance of 1-isopropyl - 3 -(pyridin - 3 - yl) - 1 H - pyrazol - 5 - ol lies not only in its current applications but also in its future potential as a pharmacological tool. As our understanding of disease mechanisms continues to evolve, new targets will emerge that may be addressed by this compound or its derivatives. The flexibility offered by its molecular structure allows researchers to adapt it to meet the demands of different therapeutic areas, from oncology to neurology.

In conclusion, 1-isopropyl - 3 -(pyridin - 3-y l) - 1 H-pyrazol -5-Ol (CAS No.209203412 )isapromisingcandidateforfurtherinvestigationduedueduedueduedueduedue.due...

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